molecular formula C8H14ClNO3 B13459137 Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

Cat. No.: B13459137
M. Wt: 207.65 g/mol
InChI Key: JPXXEYHWCVSXCT-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride (Molecular Formula: C₈H₁₃NO₃, Molecular Weight: 213.71) is a bicyclic compound featuring a 2-oxabicyclo[2.1.1]hexane core substituted with an aminomethyl group at position 1 and a methyl carboxylate ester at position 4. Its SMILES notation is COC(=O)C12CC(C1)(OC2)CN, and its InChIKey is FFVDXAKTMYGLSO-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 129.8 Ų ([M-H]⁻) to 141.5 Ų ([M+NH₄]⁺), suggesting moderate polarity .

Properties

Molecular Formula

C8H14ClNO3

Molecular Weight

207.65 g/mol

IUPAC Name

methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13NO3.ClH/c1-11-6(10)7-2-8(3-7,4-9)12-5-7;/h2-5,9H2,1H3;1H

InChI Key

JPXXEYHWCVSXCT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)(OC2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2+2] cycloaddition reaction, which is a photochemical process that forms the bicyclic structure. This reaction is often carried out under UV light in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Bicyclo Core

Ethyl Ester Analog: Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Hydrochloride
  • Molecular Formula: C₉H₁₅ClNO₃ (CAS: 2230799-70-7)
  • Key Differences : Replaces the methyl ester with an ethyl group, increasing lipophilicity. Molecular weight is slightly higher (207.66 vs. 213.71) due to the ethyl substituent .
  • Applications : Similar utility as a building block, but the ethyl group may enhance membrane permeability in prodrug design .
Fluorine-Substituted Analog: 1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine Hydrochloride
  • Molecular Formula: C₆H₁₁ClFNO (Molecular Weight: 167.61)
  • Key Differences : Fluorine replaces the carboxylate ester, reducing molecular weight and introducing electronegativity. This modification could enhance metabolic stability or binding affinity in target proteins .
Methanol Derivative: [1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO₂ (Molecular Weight: 179.64)
  • Key Differences : A hydroxyl group replaces the carboxylate ester, increasing hydrophilicity. This compound may serve as an intermediate for further oxidation or conjugation .

Functional Group Modifications

Carboxylic Acid Analog: 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Molecular Formula : C₇H₁₀O₃ (Molecular Weight: 142.15, CAS: 2168062-80-2)
  • Key Differences : The methyl carboxylate is replaced with a carboxylic acid, significantly increasing water solubility. This form is likely more reactive in coupling reactions .
Aminomethyl Variant: (1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine Hydrochloride
  • Molecular Formula: C₇H₁₄ClNO (Molecular Weight: 163.64, CAS: 2287275-01-6)
  • Key Differences: Lacks the carboxylate ester, focusing solely on the aminomethyl group. This structure is simpler and may prioritize amine-specific interactions in drug design .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Impact
Target Compound C₈H₁₃NO₃ 213.71 Methyl carboxylate, aminomethyl Balanced lipophilicity; versatile intermediate
Ethyl Ester Analog C₉H₁₅ClNO₃ 207.66 Ethyl carboxylate Increased lipophilicity for membrane penetration
Fluorine-Substituted C₆H₁₁ClFNO 167.61 Fluoromethyl Enhanced electronegativity; metabolic stability
Methanol Derivative C₇H₁₄ClNO₂ 179.64 Hydroxyl Higher hydrophilicity; conjugation potential
Carboxylic Acid C₇H₁₀O₃ 142.15 Carboxylic acid Water-soluble; reactive for couplings
Aminomethyl Variant C₇H₁₄ClNO 163.64 Aminomethyl Simplified structure; amine-focused interactions

Biological Activity

Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride, identified by the CAS number 2613384-47-5, is a bicyclic compound notable for its unique oxabicyclo[2.1.1]hexane scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

The molecular formula of this compound is C8H14ClNO3C_8H_{14}ClNO_3 with a molecular weight of 207.65 g/mol. It typically appears as a white to light yellow solid and has been synthesized through various methods, including iodocyclization reactions that facilitate the incorporation of the bicyclic structure into bioactive compounds.

PropertyValue
Molecular Formula C8H14ClNO3
Molecular Weight 207.65 g/mol
CAS Number 2613384-47-5
Appearance White to light yellow solid

The biological activity of this compound is primarily attributed to its ability to act as a bioisostere of ortho- and meta-substituted phenyl rings. This structural similarity allows it to interact with biological targets effectively, potentially modulating various biochemical pathways.

Case Studies and Research Findings

Recent studies have explored the incorporation of this compound into various bioactive frameworks:

  • Bioactive Compounds : The compound has been incorporated into the structures of several drugs and agrochemicals, enhancing their pharmacological profiles by improving solubility and reducing lipophilicity compared to traditional phenyl analogs .
  • Antimicrobial Properties : Research indicates that derivatives of oxabicyclo[2.1.1]hexanes exhibit significant antimicrobial activity, with some compounds showing efficacy against resistant bacterial strains .
  • Agrochemical Applications : The compound has been validated as a saturated bioisostere for agrochemicals, leading to the development of more effective fungicides and herbicides .

Comparative Analysis

To better understand the advantages of using this compound in drug design, a comparison with traditional phenyl compounds was conducted:

Compound TypeLipophilicityWater SolubilityBiological Activity
Ortho-substituted Phenyl HighLowModerate
Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane LowerHigherEnhanced

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with chiral intermediates (e.g., bicyclic precursors) and employ [2+2] photochemical cycloaddition to form the oxabicyclo framework. Use polar aprotic solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions .
  • Catalytic optimization : Test palladium or nickel catalysts for aminomethylation steps, monitoring progress via TLC or HPLC. Adjust reaction times (typically 12–48 hours) to balance yield and byproduct formation .
  • Purification : Use recrystallization (ethanol/water mixtures) or preparative HPLC with C18 columns for final isolation .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : Assign peaks for the oxabicyclo framework (δ 3.5–4.5 ppm for ether oxygen) and aminomethyl group (δ 2.8–3.2 ppm for -CH2NH2) .
  • Mass spectrometry : Confirm molecular weight (C8H13NO3·HCl, 207.65 g/mol) using ESI-MS in positive ion mode. Look for [M+H]+ at m/z 172.1 and [M+Na]+ at m/z 194.1 .
  • IR spectroscopy : Verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH2 bend at ~1600 cm⁻¹) .

Q. How does the bicyclic structure influence the compound’s stability under standard laboratory conditions?

  • Methodology :

  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 4 weeks. Monitor degradation via HPLC. The oxabicyclo framework enhances rigidity, reducing hydrolysis susceptibility compared to linear analogs .
  • pH stability : Test solubility in buffered solutions (pH 2–9). The hydrochloride salt improves aqueous solubility but may degrade in strongly alkaline conditions (>pH 8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?

  • Methodology :

  • Target validation : Use CRISPR-Cas9 to knock out putative targets (e.g., neurotransmitter receptors) in cell lines. Compare dose-response curves (EC50) between wild-type and knockout models .
  • Metabolic profiling : Conduct LC-MS/MS studies to identify active metabolites. Differences in metabolic pathways (e.g., CYP450 isoforms) may explain species-specific activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with GPCRs or enzymes. Focus on the aminomethyl group’s hydrogen-bonding potential and the bicyclic core’s steric effects .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm target engagement .

Q. How can the compound’s synthetic route be adapted for isotopic labeling (e.g., ¹³C, ¹⁵N) to enable metabolic tracing?

  • Methodology :

  • Isotope incorporation : Introduce ¹³C-labeled methyl groups via reductive amination using NaCN¹³BH3. For ¹⁵N labeling, substitute NH4Cl with ¹⁵NH4Cl during aminomethylation .
  • Validation : Confirm isotopic purity using high-resolution MS and quantify incorporation efficiency via isotopic enrichment factors .

Data Contradiction Analysis

Q. Why do studies report conflicting solubility profiles for this compound?

  • Analysis :

  • Source variation : Differences in crystallinity (amorphous vs. crystalline forms) affect solubility. Characterize batches via XRPD to correlate morphology with solubility .
  • Counterion effects : The hydrochloride salt may ion-pair with residual solvents (e.g., DMSO), altering apparent solubility. Test in multiple solvents (water, ethanol, DMSO) .

Key Research Gaps

  • Mechanistic studies : Limited data on the compound’s off-target effects (e.g., kinase inhibition) .
  • Scalability : Industrial-scale synthesis requires optimization of photochemical steps for energy efficiency .

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